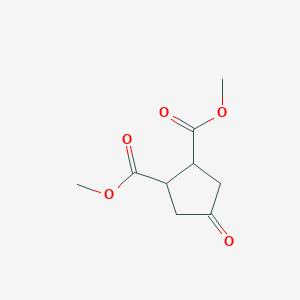

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

Description

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 6453-07-2) is a cyclopentane derivative featuring two ester groups at positions 1 and 2 and a ketone group at position 2. Its molecular formula is C₉H₁₂O₅ (MW: 200.19 g/mol) . The compound exists in multiple stereoisomeric forms, including (1R,2S)-, (1S,2S)-, and trans-4-oxo configurations, which influence its reactivity and applications in asymmetric synthesis . It is commonly used as a chiral building block in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKJWKXCHOWVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346538 | |

| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-07-2 | |

| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-oxocyclopentane-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and esters.

Scientific Research Applications

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various organic reactions, forming stable intermediates and products. The ester and ketone groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Dicarboxylates with Varying Ring Sizes

Dimethyl Cyclobutane-1,2-Dicarboxylate

- Structure : Cyclobutane ring with ester groups.

- Molecular Formula : C₈H₁₂O₄ (MW: 172.18 g/mol).

- Properties : Higher ring strain due to the four-membered ring, leading to increased reactivity in ring-opening reactions. Boiling point: 225°C, density: 1.177 g/cm³ .

- Applications : Intermediate in strained ring systems for materials science.

Dimethyl Cyclohexene-1,2-Dicarboxylate

- Structure : Six-membered cyclohexene ring with ester groups.

- Properties : Reduced ring strain compared to cyclopentane/cyclobutane derivatives. Used in isomerization reactions to produce anhydrides .

- Reactivity : The double bond enables Diels-Alder reactions, unlike the saturated cyclopentane analogue .

Key Differences :

| Parameter | Cyclobutane Derivative | Cyclopentane Derivative | Cyclohexene Derivative |

|---|---|---|---|

| Ring Size | 4-membered | 5-membered | 6-membered |

| Functional Groups | Esters only | Esters + ketone | Esters + double bond |

| Boiling Point (°C) | 225 | Not reported | Not reported |

| Synthetic Utility | High strain reactivity | Ketone functionalization | Diels-Alder reactivity |

Derivatives with Heteroatom-Containing Rings

Dimethyl 1,3-Dioxolane-4,5-Dicarboxylates

- Structure: Five-membered dioxolane ring (two oxygen atoms) with ester groups.

- Properties : Enhanced polarity due to the oxygen-rich ring. Melting point: 94–95°C, optical rotation: [α]²⁰D = −80 (CHCl₃) .

- Bioactivity : Exhibits antimicrobial activity (MIC range: 4.8–5000 µg/mL against bacteria and fungi) .

Comparison with Cyclopentane Derivative :

Esters with Similar Functional Groups

Dimethyl Phthalate

- Structure : Benzene ring with two ester groups.

- Properties: Known endocrine-disrupting chemical (EDC) with environmental persistence .

- Safety : Dimethyl 4-oxocyclopentane-1,2-dicarboxylate has milder hazards (H317: skin sensitization; H319: eye irritation) compared to phthalates’ reproductive toxicity .

Dimethyl Acetylenedicarboxylate

- Structure : Linear alkyne with two ester groups.

- Reactivity: Participates in 1,3-dipolar cycloadditions to form heterocycles (e.g., pyrrolo-isoquinolines) .

- Contrast : The cyclopentane derivative’s cyclic structure limits alkyne-like reactivity but offers stereochemical diversity.

Biological Activity

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (DMOCD) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by data tables and relevant research findings.

- Molecular Formula : C9H12O5

- Molar Mass : 200.19 g/mol

- CAS Number : 6453-07-2

- Density : 1.247 g/cm³ (predicted)

- Boiling Point : 299.0 ± 40.0 °C (predicted)

DMOCD is synthesized through various chemical reactions, primarily involving the oxidation and reduction of cyclopentane derivatives. The compound features a ketone group and two ester groups, which are crucial for its biological interactions. The mechanism of action typically involves:

- Nucleophilic reactions : The ester groups can react with nucleophiles, leading to the formation of biologically active derivatives.

- Electrophilic interactions : The ketone group can participate in electrophilic addition reactions with various biomolecules.

Biological Activity

Research indicates that DMOCD exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that DMOCD may act as a precursor for antiviral agents, potentially influencing pathways associated with viral replication .

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, modulating their activity and potentially serving as an enzyme inhibitor in biochemical pathways .

- Therapeutic Applications : Ongoing research is investigating the use of DMOCD in drug development, particularly for its role as a building block in synthesizing biologically active molecules .

Case Study 1: Antiviral Agent Development

A recent study explored the biocatalytic synthesis of antiviral compounds from DMOCD derivatives. The research highlighted the compound's potential in synthesizing nucleoside analogs that inhibit viral replication through enzyme interaction .

Case Study 2: Enzyme Interaction Studies

In another investigation, DMOCD was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity when exposed to varying concentrations of DMOCD, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for dimethyl 4-oxocyclopentane-1,2-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of its parent acid, 4-oxocyclopentane-1,2-dicarboxylic acid, using methanol under acidic catalysis (e.g., H₂SO₄). Key variables include temperature (70–90°C), stoichiometry of methanol, and reaction time (6–12 hours). Side reactions, such as decarboxylation or ketone reduction, may occur if temperature exceeds 100°C or if reducing agents are present. Characterization via ¹H/¹³C NMR and FT-IR confirms esterification success by identifying methyl ester peaks (~3.7 ppm in ¹H NMR) and carbonyl stretches (~1740 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H NMR resolves cyclopentane ring protons (δ 2.5–3.5 ppm) and methyl ester groups (δ 3.7 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and ketone (δ ~210 ppm) carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 172.14 (C₇H₈O₅) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity, especially for detecting unreacted dicarboxylic acid or ester hydrolysis byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in nucleophilic additions to the ketone group. For example, enolate formation at the α-position of the carbonyl can be modeled to guide selective alkylation or aldol reactions. ICReDD’s reaction path search algorithms integrate these calculations with experimental validation, reducing trial-and-error iterations .

Q. What experimental design strategies resolve contradictions in reported yields for cycloaddition reactions involving this compound?

Factorial design (e.g., 2³ full factorial) isolates critical variables: temperature, catalyst loading (e.g., Lewis acids like BF₃·Et₂O), and solvent polarity. For instance, a study might reveal that yields plateau above 0.5 mol% catalyst due to side-product formation, validated via ANOVA. Response surface methodology (RSM) further optimizes conditions, balancing time and resource efficiency .

Q. How does steric and electronic effects of the cyclopentane ring influence its reactivity in multicomponent reactions?

The strained cyclopentane ring enhances electrophilicity at the ketone, favoring nucleophilic attacks (e.g., Grignard additions). Steric hindrance from the ester groups directs regioselectivity; for example, Diels-Alder reactions with electron-deficient dienophiles preferentially occur at the less hindered β-position. Kinetic studies (e.g., Eyring plots) quantify activation parameters, while X-ray crystallography confirms stereochemical outcomes .

Q. What role does this compound play in sustainable catalysis research?

It serves as a substrate for developing recyclable catalysts (e.g., immobilized lipases for transesterification). Life-cycle assessment (LCA) metrics, such as E-factor (waste/product ratio), evaluate environmental impact. For instance, using ionic liquid solvents reduces E-factor by 40% compared to traditional organic solvents .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported melting points or spectral data?

- Crystallization Solvent : Recrystallization from polar aprotic solvents (e.g., DMF) vs. non-polar (hexane) may yield polymorphs with varying melting points.

- Impurity Profiling : LC-MS/MS identifies trace isomers (e.g., 3-oxo vs. 4-oxo derivatives) that skew data. Cross-referencing with NIST spectral libraries ensures accuracy .

Q. What statistical methods validate reproducibility in scaled-up syntheses?

Process capability indices (e.g., Cₚₖ > 1.33) assess consistency across batches. Control charts monitor critical quality attributes (CQAs) like purity (>98%) and residual solvent levels. Multivariate analysis (PCA) correlates process parameters (e.g., stirring rate, cooling gradient) with product quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.